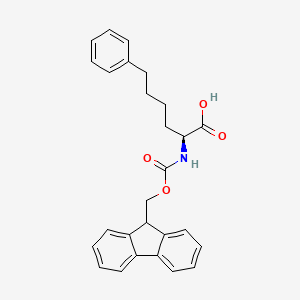

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid

Descripción general

Descripción

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-6-phenylhexanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines allow for the rapid and efficient synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Análisis De Reacciones Químicas

Fmoc Deprotection

The Fmoc group is removed under mildly basic conditions, enabling iterative peptide elongation.

Reaction Conditions :

-

Mechanism :

Kinetic Data :

| Parameter | Value | Source |

|---|---|---|

| Deprotection time | 10–20 minutes | |

| Efficiency | >99% per cycle |

Stability Under Synthetic Conditions

The Fmoc group exhibits stability across diverse reaction environments, as summarized below:

Chemical Compatibility Table :

| Condition | Stability | Notes |

|---|---|---|

| Acidic (pH < 1) | Unstable | Rapid cleavage |

| Basic (pH 9–12) | Stable | No degradation observed |

| Nucleophiles (e.g., NH₃) | Stable | No side reactions |

| Oxidizing agents | Moderate stability | Limited data |

Side Reactions and Mitigation

-

Dibenzofulvene Adducts : Residual dibenzofulvene from Fmoc deprotection can alkylate nucleophilic side chains (e.g., cysteine). Scavengers like piperazine or thiols are added to minimize this .

-

Racemization Risk : Minimal during coupling due to the steric bulk of the Fmoc group and optimized activation protocols .

Comparative Reactivity with Boc-Protected Analogs

| Feature | Fmoc-Protected | Boc-Protected |

|---|---|---|

| Deprotection Reagent | Piperidine | TFA |

| Stability to Acids | Low | High |

| Side Reactions | Rare | Common (e.g., tert-butyl cation) |

Aplicaciones Científicas De Investigación

Peptide Synthesis

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid serves as a crucial building block in the synthesis of peptides and proteins. Its Fmoc group protects the amino functionality during coupling reactions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS).

Drug Delivery Systems

Peptides synthesized using this compound can be utilized in drug delivery systems. The self-assembling properties of Fmoc-modified peptides facilitate the formation of stable structures that can encapsulate therapeutic agents, enhancing their delivery and efficacy.

Biomaterials Development

The compound is also employed in creating bio-inspired materials, which have applications in cell cultivation and tissue engineering. Its structural characteristics allow for the development of scaffolds that support cell growth and differentiation.

Catalysis

Fmoc-modified amino acids can act as catalysts in various chemical reactions, contributing to advancements in synthetic organic chemistry.

Case Study 1: Inhibition Studies

Research has shown that Fmoc-amino acid derivatives can effectively inhibit butyrylcholinesterase (BChE), with IC50 values ranging from 0.06 to 10 µM. This suggests potential applications in treating conditions like Alzheimer's disease by modulating cholinergic activity.

Case Study 2: Peptide Interaction Studies

Studies indicate that peptides containing this compound exhibit enhanced binding affinities to target proteins compared to those lacking this amino acid. This increased interaction is attributed to steric effects introduced by the phenyl group, which may influence the conformation and stability of the resulting peptides.

Case Study 3: Therapeutic Applications

The versatility of this compound in synthesizing bioactive peptides opens avenues for drug development targeting various diseases, including neurodegenerative disorders and cancer. Its unique structural features contribute to the biological activity of synthesized peptides.

Mecanismo De Acción

The primary function of (S)-2-(Fmoc-amino)-6-phenylhexanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(Boc-amino)-6-phenylhexanoic acid: Uses the Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.

(S)-2-(Cbz-amino)-6-phenylhexanoic acid: Uses the Cbz (carbobenzyloxy) protecting group.

Uniqueness

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid is unique due to the properties of the Fmoc group, which offers several advantages:

Actividad Biológica

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid, also known as Fmoc-(S)-2-amino-6-phenylhexanoic acid, is a compound with significant potential in various biological applications, particularly in peptide synthesis and drug development. This article explores its biological activity, including its structural properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhexanoic acid

- Molecular Formula : C27H27NO4

- Molecular Weight : 429.52 g/mol

- CAS Number : 2350732-99-7

- Purity : 95% .

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. Its structure allows for the introduction of hydrophobic interactions in peptide sequences, enhancing their stability and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing similar fatty acid components have demonstrated significant activity against various Gram-negative bacteria, including polymyxin-resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| Nonapeptide with C8 tail | 1–2 | Pseudomonas aeruginosa ATCC 27853 |

| Fmoc-(S)-2-amino-6-phenylhexanoic acid | 0.5–4 | Various Gram-negative strains |

| Fatty acid derivative | 8 | Polymyxin-resistant P. aeruginosa |

The incorporation of fatty acyl chains has been shown to enhance the antimicrobial potency by improving membrane interaction and penetration .

Cytotoxicity Studies

While exploring its antimicrobial properties, cytotoxicity was assessed using human proximal tubular epithelial cells (HK-2). The compound exhibited minimal cytotoxic effects at concentrations up to 300 µM, indicating a favorable safety profile for further development .

Case Studies

- Peptide Synthesis : A study demonstrated the efficient incorporation of this compound into peptide sequences. The presence of the Fmoc group facilitated selective deprotection under mild conditions, allowing for the synthesis of complex peptides with enhanced biological functions .

- Structure-Activity Relationship (SAR) : Research involving structural modifications of related compounds revealed that variations in the fatty acid component significantly influenced antimicrobial activity. For example, analogues with less lipophilic tails showed reduced efficacy against resistant bacterial strains, emphasizing the importance of hydrophobic interactions in their mechanism of action .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c29-26(30)25(17-9-4-12-19-10-2-1-3-11-19)28-27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h1-3,5-8,10-11,13-16,24-25H,4,9,12,17-18H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOVBPGEEROSSE-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.